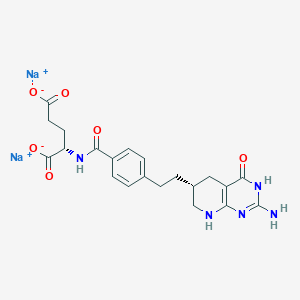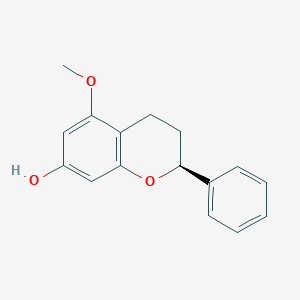
Lometrexol disodium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lometrexol (disodium) is a potent antifolate compound that inhibits glycinamide ribonucleotide formyltransferase (GARFT), an enzyme crucial for de novo purine synthesis. This inhibition leads to the disruption of purine metabolism, resulting in abnormal cell proliferation, apoptosis, and cell cycle arrest. Lometrexol (disodium) has shown significant anticancer activity and is also an effective inhibitor of human serine hydroxymethyltransferase 1/2 (hSHMT1/2) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Lometrexol (disodium) involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe final product is obtained through purification and crystallization processes .
Industrial Production Methods: Industrial production of Lometrexol (disodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Lometrexol (disodium) undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Lometrexol (disodium) has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study purine metabolism and enzyme inhibition.
Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit purine synthesis and induce cell cycle arrest.
Industry: Utilized in the development of new antifolate drugs and therapeutic agents
Wirkmechanismus
Lometrexol (disodium) exerts its effects by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in the de novo synthesis of purines. This inhibition leads to a rapid depletion of intracellular purine ribonucleotides, causing abnormal cell proliferation, apoptosis, and cell cycle arrest. Additionally, Lometrexol (disodium) inhibits human serine hydroxymethyltransferase 1/2 (hSHMT1/2), further disrupting cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Methotrexate: Another antifolate that inhibits dihydrofolate reductase (DHFR) and is used in cancer chemotherapy.
Pemetrexed: Inhibits multiple folate-dependent enzymes and is used to treat non-small cell lung cancer and mesothelioma.
Raltitrexed: Inhibits thymidylate synthase and is used in the treatment of colorectal cancer
Uniqueness of Lometrexol (Disodium): Lometrexol (disodium) is unique in its specific inhibition of glycinamide ribonucleotide formyltransferase (GARFT) without causing detectable levels of DNA strand breaks. This selective inhibition makes it a valuable tool for studying purine metabolism and developing targeted anticancer therapies .
Eigenschaften
Molekularformel |
C21H23N5Na2O6 |
|---|---|
Molekulargewicht |
487.4 g/mol |
IUPAC-Name |
disodium;(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15+;;/m1../s1 |
InChI-Schlüssel |
SVJSWELRJWVPQD-KJWOGLQMSA-L |
Isomerische SMILES |
C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)







![10-[[1-[2-(2-Fluoroethoxy)ethyl]triazol-4-yl]methyl]-2-methoxy-5,6-dimethylacridin-9-one](/img/structure/B12397535.png)
![1-[(2R,3R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12397539.png)


